(4-Methoxyphenyl)methanesulfonyl chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to (4-Methoxyphenyl)methanesulfonyl chloride involves complex chemical reactions. For instance, compounds like 4-nitrophenyl[bis(ethylsulfonyl)]methane have been synthesized and analyzed for their structural and spectroscopic characteristics, showcasing the intricate process of creating such molecules (Binkowska et al., 2001).

Molecular Structure Analysis

The molecular structure and conformational properties of related sulfenyl chlorides have been thoroughly investigated, revealing planar skeletons and the existence of different conformers, such as syn and anti conformers, which highlight the complex molecular geometry of these compounds (Erben et al., 2002).

Chemical Reactions and Properties

Methanesulfonyl chloride and related compounds exhibit a range of chemical reactions. For instance, methanesulphenyl chloride and n-butanesulphenyl chloride can add across the double bonds in cis-1,4-polybutadiene, showcasing the reactivity and potential for chemical modification these compounds possess (Buchan & Cameron, 1978).

Physical Properties Analysis

The physical properties of (4-Methoxyphenyl)methanesulfonyl chloride derivatives, such as methoxydiorganotin methanesulfonates, have been characterized by various spectroscopic techniques, providing insights into their stability and structural features (Narula et al., 1999).

Chemical Properties Analysis

The chemical properties, such as hydrolysis behaviors, of methanesulfonate esters related to (4-Methoxyphenyl)methanesulfonyl chloride have been studied, revealing insights into their reactivity and stability under different conditions (Chan et al., 2008).

Aplicaciones Científicas De Investigación

-

Synthesis of Methanesulfonyl Chloride from Methane and Sulfuryl Chloride

- Application Summary : Methane is transformed selectively to methanesulfonyl chloride at low temperature by liquid-phase reaction of methane with SO2Cl2 in the presence of a free radical initiator and a promoter using 100% H2SO4 as the solvent .

- Method of Application : In a typical reaction, methane was reacted with SO2Cl2 in 100% H2SO4 to form MSC in the presence of an initiator in a high-pressure, glass-lined, Parr autoclave. Reactions were carried out for 12 h at 60 °C .

- Results or Outcomes : 1H and 13C NMR were used to confirm that MSC is the only liquid-phase product generated from methane in the presence of SO2Cl2. No reaction occurred in the absence of methane, indicating that the source of the methyl group in the product is methane .

-

Use of Methanesulfonyl Chloride as a Reagent

- Application Summary : Methanesulfonyl chloride is a versatile reagent that can be used to introduce mesyl groups (CH3SO22) via substitution of hydroxyl and amino groups, and active a-hydrogens .

- Method of Application : The specific method of application would depend on the particular reaction being carried out. Generally, MSC would be added to the reaction mixture to react with the hydroxyl, amino, or a-hydrogen groups present .

- Results or Outcomes : The outcome of the reaction would depend on the specific reaction being carried out. In general, the introduction of a mesyl group can increase the reactivity of the molecule, enabling further reactions to take place .

Safety And Hazards

Propiedades

IUPAC Name |

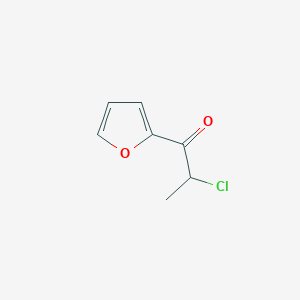

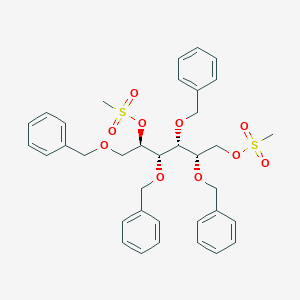

(4-methoxyphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFXSKSTBDKZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)methanesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)